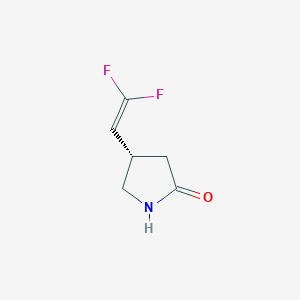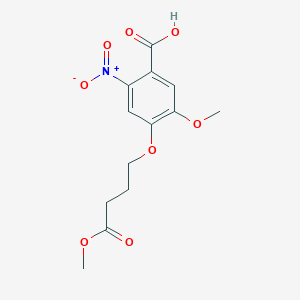
5-Chloroisoquinoline2-oxide
概要
説明
5-Chloroisoquinoline2-oxide is a heterocyclic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological and pharmacological activities. The presence of the N-oxide functional group in this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
5-Chloroisoquinoline2-oxide can be synthesized through several methods. One efficient method involves the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. This protocol is performed under mild conditions without the use of organic solvents, additives, or ligands . Another method involves the oxidation of 5-chloroisoquinoline using oxidizing agents such as hydrogen peroxide or peracids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Chloroisoquinoline2-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under specific conditions.
Reduction: The N-oxide group can be reduced to the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Further oxidized isoquinoline derivatives.
Reduction: 5-Chloroisoquinoline.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloroisoquinoline2-oxide has several scientific research applications, including:
作用機序
The mechanism of action of 5-Chloroisoquinoline2-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group can act as a directing group in various chemical reactions, influencing the regioselectivity and outcome of the reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
類似化合物との比較
Similar Compounds
- Isoquinoline N-oxide
- Quinoline N-oxide
- 5-Bromoisoquinoline N-oxide
Comparison
5-Chloroisoquinoline2-oxide is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. Compared to isoquinoline N-oxide and quinoline N-oxide, the chloro group in this compound can participate in additional substitution reactions, providing a broader range of synthetic possibilities . The presence of the N-oxide group also enhances its solubility and reactivity compared to non-oxidized isoquinoline derivatives .
特性
分子式 |
C9H6ClNO |
|---|---|
分子量 |
179.60 g/mol |
IUPAC名 |
5-chloro-2-oxidoisoquinolin-2-ium |
InChI |
InChI=1S/C9H6ClNO/c10-9-3-1-2-7-6-11(12)5-4-8(7)9/h1-6H |
InChIキー |
VFCHIGGKTHAWDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C[N+](=C2)[O-])C(=C1)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Methylsulfonyl)oxy]cyclobutanecarboxylic acid methyl ester](/img/structure/B8506322.png)




![2-{4-[Benzyl(ethyl)amino]benzoyl}benzoic acid](/img/structure/B8506362.png)

![3-bromo-4-[(E)-hex-1-enyl]pyridine](/img/structure/B8506374.png)
![2-[[2-Aminoacetyl]amino]-4-thiazoleacetic acid, ethyl ester](/img/structure/B8506395.png)



